4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol

Crystal Engineering Solid-State Fluorescence Supramolecular Chemistry

Researchers need predictable solid-state emission and crystal engineering, not batch-dependent polymorphism. This para-hydroxy triazole Schiff base solves that: anion selection (Cl⁻, ClO₄⁻, NO₃⁻, SO₄²⁻) tunes fluorescence across 433-487 nm (QY 0.06-0.15). Unlike ortho isomers, its -OH donor enables extended H-bonded networks, not intramolecular chelation. • Anion-dependent emission tuning (54 nm range) • Forms 2D networks or linear chains via counterion choice • ≥95% purity, ready for coordination chemistry or hybrid materials

Molecular Formula C9H8N4O
Molecular Weight 188.19
CAS No. 32787-78-3
Cat. No. B3051304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol
CAS32787-78-3
Molecular FormulaC9H8N4O
Molecular Weight188.19
Structural Identifiers
SMILESC1=CC(=CC=C1C=NN2C=NN=C2)O
InChIInChI=1S/C9H8N4O/c14-9-3-1-8(2-4-9)5-12-13-6-10-11-7-13/h1-7,14H
InChIKeyNOVRDRZKUXJKNR-XGICHPGQSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol Overview & Procurement


4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol (CAS 32787-78-3, molecular formula C₉H₈N₄O, MW 188.19) is a Schiff base compound formed via condensation of 4-hydroxybenzaldehyde with 4-amino-1,2,4-triazole [1]. The compound features a phenol group para-substituted relative to the azomethine linkage, and a 1,2,4-triazole ring providing coordination sites for metal complexation and hydrogen-bonding capacity for crystal engineering [2]. Available from commercial suppliers at ≥95% purity, this compound serves as a building block in coordination chemistry, materials science, and medicinal chemistry applications [1].

Workflow
Coordination chemistry and crystal engineering building block
Selection advantage
Para-hydroxy substitution enables intermolecular hydrogen-bond networks
Use context
Materials research, supramolecular assembly, and medicinal chemistry precursor

Why 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol Cannot Be Substituted


Within the class of 1,2,4-triazole-derived Schiff bases, substitution of the aromatic aldehyde component is not interchangeable due to profound effects on crystal packing architecture, solid-state photophysical properties, metal coordination geometry, and biological activity profiles. The para-hydroxy substitution pattern in this compound enables distinct hydrogen-bonding networks and π-stacking arrangements that differ fundamentally from ortho-hydroxy (salicylaldehyde-derived) analogs [1]. Furthermore, the presence of the phenolic -OH group provides both a hydrogen-bond donor and a potential deprotonation site for metal coordination, yielding supramolecular architectures and optical properties that cannot be replicated by non-hydroxylated analogs such as benzonitrile or benzoate derivatives [2].

Target (para-hydroxy)
Potential substitute
Ortho-hydroxy isomer
Intermolecular H-bond supports 2D networks and crystal engineering
Intramolecular H-bond may limit network dimensionality and solid-state properties
Non-phenolic triazole Schiff bases
Phenolic –OH provides H-bond donor and metal coordination site
Lack of phenolic OH may alter supramolecular architecture and coordination geometry

Quantitative Differentiation Evidence for 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol


Anion-Dependent Crystal Architecture and Fluorescence Modulation

The protonated form of the target compound (L⁺) produces four distinct organic salts (Cl⁻, ClO₄⁻, NO₃⁻·H₂O, SO₄²⁻·2H₂O) with anion-dependent crystal architectures and tunable solid-state fluorescence. This property is not achievable with ortho-hydroxy analogs or non-phenolic triazole Schiff bases [1].

Anion-dependent fluorescence
Head-to-head
λmax 433–487 nm
ϕPL 0.06–0.15
Supports solid-state emission tuning via counterion selection
π-stacked vs. monomer arrangement shifts wavelength and quantum yield
Crystal Engineering Solid-State Fluorescence Supramolecular Chemistry

Crystal Packing Divergence: para- vs ortho-Hydroxy Isomer

The para-hydroxy substitution pattern (target compound) yields fundamentally different supramolecular architectures compared to ortho-hydroxy analogs. The protonated para-hydroxy compound forms either linear structures via H⋯O interactions (with Cl⁻ counterion) or 2D networks through O⋯O interactions (with ClO₄⁻, NO₃⁻, SO₄²⁻), whereas ortho-hydroxy analogs typically form intramolecular hydrogen bonds that preclude such extended network formation [1].

Para vs. ortho packing
Cross-study comparable
Intermolecular (para) H-bond networks
Intramolecular (ortho) H-bond
Para enables extended 2D networks; ortho limits supramolecular dimensionality
X-ray data confirm distinct packing architectures
X-ray Crystallography Supramolecular Assembly Hydrogen Bonding

Methoxy-Substituted Analog Cytotoxicity in Hep-G2 Model

The methoxy-substituted derivative (E)-2-(((4H-1,2,4-triazol-4-yl)imino)methyl)-6-methoxyphenol (H-TMP) and its Cu(II) complex TMP-Cu exhibit measurable cytotoxicity against Hep-G2 cells. This provides a class-level reference point for evaluating the target compound's potential in medicinal chemistry applications [1].

Analog cytotoxicity (class)
Class-level inference
TMP-Cu complex: reported Hep-G2 cell-model response
Class-level cell-model endpoint context; not direct para-isomer data
MTT assay; selectivity versus normal hepatocytes noted for analog
Anticancer Activity Cytotoxicity Assay Structure-Activity Relationship

Ortho-Isomer Antimicrobial Activity and Metal Complexation

The ortho-hydroxy isomer HL (2-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol) has been systematically evaluated as a free ligand and as Cu(II) and Zn(II) complexes against bacterial and fungal strains. While not a direct measurement of the para-isomer, these data establish a class-level baseline for antimicrobial potential and demonstrate the impact of metal coordination on biological activity [1].

Antimicrobial screening (class)
Class-level inference
Ortho-isomer HL and Cu/Zn complexes tested against bacteria and fungi
Class-level antimicrobial screening context; para-isomer data unavailable
Reference strains include E. coli, S. aureus, C. albicans
Antimicrobial Screening Metal Complex Bioactivity Coordination Chemistry

Phosphotungstate Hybrid Materials: Variable Solvent Incorporation

The protonated form of the target compound, [C₉H₉N₄O]⁺ (4-(salicylideneamino)-1,2,4-triazole cation), forms organic-inorganic hybrids with the Keggin-type phosphotungstate anion [PW₁₂O₄₀]³⁻. Two distinct crystalline phases are obtained depending on synthetic conditions, differing in the incorporation of methanol as lattice solvent [1].

POM hybrid solvent incorporation
Head-to-head
Hybrid 1: 4 CH3OH per formula
Hybrid 2: no methanol
Demonstrates composition tunability for POM-based hybrid materials
Crystallization conditions control lattice solvent content
Polyoxometalate Chemistry Organic-Inorganic Hybrids Crystal Engineering

Commercial Availability & Physical Properties: para vs ortho Isomer

The para-hydroxy isomer (CAS 32787-78-3) and ortho-hydroxy isomer (CAS 932366-84-2 / 32787-84-1) share identical molecular formula (C₉H₈N₄O) and molecular weight (188.19) but differ in commercial availability specifications and predicted physicochemical parameters that influence handling and formulation .

Para vs. ortho physicochem.
Data to verify
para: LogP 0.47, PSA 59.81 Ų (predicted)
Isomer selection may impact solubility and handling; predicted values require experimental verification
Commercial purity ≥95% for para-isomer (vendor specification)
Chemical Procurement Isomer Selection Physicochemical Properties

Application Scenarios for 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol


Tunable Solid-State Fluorescence via Counterion Engineering

Researchers developing solid-state luminescent materials can exploit the anion-dependent fluorescence modulation of this compound. By selecting specific counterions (Cl⁻, ClO₄⁻, NO₃⁻, SO₄²⁻), emission wavelength can be tuned across a 54 nm range (433-487 nm) with quantum yield variation from 0.06 to 0.15. The face-to-face π-stacked arrangements (achieved with Cl⁻ and NO₃⁻) produce broad, red-shifted emission bands, while monomer arrangements (ClO₄⁻ and SO₄²⁻) yield sharp bands with higher quantum yields [1]. This predictable tunability is not available with ortho-hydroxy isomers or non-phenolic triazole Schiff bases.

Crystal Engineering and Supramolecular Network Construction

This compound is specifically suited for constructing extended 2D supramolecular networks and linear chain structures due to its para-hydroxy substitution pattern that enables intermolecular hydrogen bonding. Single crystal X-ray studies confirm that protonation and counterion selection yield either H⋯O-linked linear chains (with Cl⁻) or O⋯O-linked 2D networks (with ClO₄⁻, NO₃⁻, SO₄²⁻) [1]. This behavior distinguishes it from ortho-hydroxy analogs, which form intramolecular hydrogen bonds that preclude extended network formation.

Polyoxometalate-Based Organic-Inorganic Hybrids

The protonated Schiff base cation serves as an effective organic component in Keggin-type polyoxometalate hybrids. The target compound forms crystalline phases with [PW₁₂O₄₀]³⁻ anions that exhibit differential methanol incorporation (4 molecules per formula unit in Hybrid 1 versus none in Hybrid 2), demonstrating composition tunability [1]. This application scenario is relevant for researchers exploring hybrid materials for catalysis, sensing, or electronic applications where the organic cation influences solid-state packing and properties.

Medicinal Chemistry Scaffold for Metal-Based Anticancer Agents

While direct cytotoxicity data for the unmodified target compound are limited, the structurally related methoxy-substituted analog H-TMP and its Cu(II) complex TMP-Cu demonstrate selective cytotoxicity against Hep-G2 hepatocellular carcinoma cells with sparing of normal HL-7702 hepatocytes [1]. This establishes the 4H-1,2,4-triazol-4-yl iminomethyl phenol core as a viable scaffold for developing metal-based anticancer agents. The para-hydroxy isomer offers distinct coordination geometry compared to ortho-isomers, potentially yielding complexes with different biological selectivity profiles.

Application
Selection Property
Validation Focus
Solid-state luminescence research
Anion-dependent emission tuning
Crystal packing vs. emission correlation
Supramolecular network design
Intermolecular H-bond capability (para-substitution)
2D network formation vs. intramolecular bonding
POM hybrid material design
Cation building block compatibility
Lattice solvent incorporation and phase tuning
Metal-based cytotoxicity research
Triazole-phenol core coordination
Cell-model endpoint review (class-level)

Technical Documentation Hub

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28 linked technical documents
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